molecular formula C7H10ClFN2O B13460431 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride

Cat. No.: B13460431
M. Wt: 192.62 g/mol
InChI Key: XFFJSMGQGSWCML-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a fluoromethyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: This method is efficient for synthesizing functionalized azetidines, although it has faced challenges that recent improvements have addressed .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents and conditions used in these reactions include:

  • Oxidizing agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
  • Reducing agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
  • Substitution reagents : Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 3-(Azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride stands out due to its combination of an azetidine ring, a fluoromethyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10ClFN2O

Molecular Weight

192.62 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C7H9FN2O.ClH/c8-2-6-1-7(10-11-6)5-3-9-4-5;/h1,5,9H,2-4H2;1H

InChI Key

XFFJSMGQGSWCML-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NOC(=C2)CF.Cl

Origin of Product

United States

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